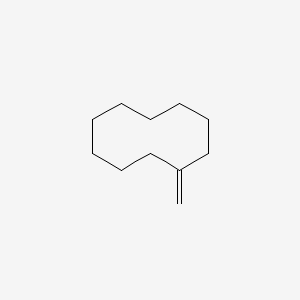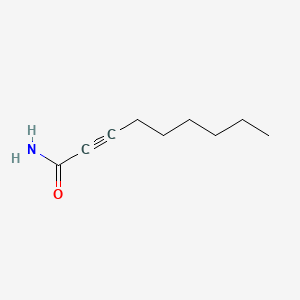
2-Nonynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonynamide is an organic compound with the molecular formula C₉H₁₅NO. It is a member of the amide family, characterized by the presence of a carbonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nonynamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. This method involves the reduction of nonanenitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions: 2-Nonynamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield nonanoic acid and ammonia or an amine.
Reduction: Reduction of this compound with lithium aluminum hydride (LiAlH₄) results in the formation of nonylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products:
Hydrolysis: Nonanoic acid and ammonia or an amine.
Reduction: Nonylamine.
Substitution: Substituted amides or other nitrogen-containing compounds.
科学的研究の応用
2-Nonynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an analgesic and anti-inflammatory agent.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Nonynamide involves its interaction with specific molecular targets. It acts as an agonist of the vanilloid receptor 1 (TRPV1), which is involved in the sensation of pain and heat. By binding to this receptor, this compound can modulate pain perception and induce a warming sensation. This mechanism is similar to that of capsaicin, another well-known TRPV1 agonist.
類似化合物との比較
Capsaicin: An amide found in chili peppers, known for its pungent taste and pain-relieving properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activities.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin and nonivamide.
特性
CAS番号 |
3910-40-5 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
non-2-ynamide |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H2,10,11) |
InChIキー |
BXJPDSYWRJBHOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


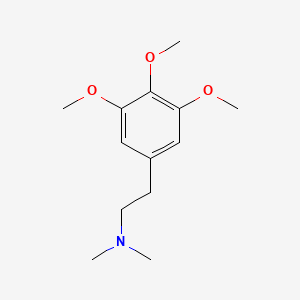
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine](/img/structure/B14164278.png)
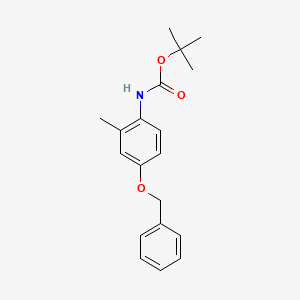
![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)
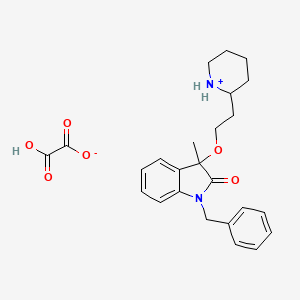

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)

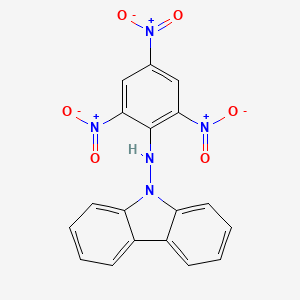
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)

